N-(4-ethoxybenzyl)ethanamine

Description

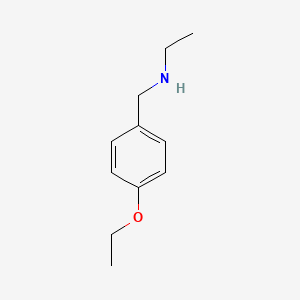

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-12-9-10-5-7-11(8-6-10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJMCZBHGAQCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: N-(4-ethoxybenzyl)ethanamine (CAS 17683-87-3)

Part 1: Executive Summary

N-(4-ethoxybenzyl)ethanamine (CAS 17683-87-3) is a specialized secondary amine intermediate critical to the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. Structurally characterized by a para-ethoxybenzyl moiety coupled to an ethylamine chain, this compound serves as a "privileged scaffold" in medicinal chemistry. Its lipophilic ether tail and reactive secondary amine head make it an ideal candidate for Structure-Activity Relationship (SAR) exploration, particularly in the development of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors where hydrophobic pocket occupancy is required.

This guide provides a comprehensive technical analysis of N-(4-ethoxybenzyl)ethanamine, detailing its chemical identity, validated synthetic pathways, and handling protocols for high-integrity research environments.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of this building block is essential for predicting its behavior in reaction matrices and biological systems.

Chemical Identity Table

| Attribute | Specification |

| Chemical Name | N-(4-ethoxybenzyl)ethanamine |

| CAS Number | 17683-87-3 |

| Synonyms | N-Ethyl-4-ethoxybenzylamine; N-Ethyl-p-ethoxybenzylamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CCOC1=CC=C(CNCC)C=C1 |

| Appearance | Pale yellow to colorless oil (Free Base); White solid (HCl Salt) |

Physicochemical Profile (Predicted & Observed)

The following data points are synthesized from homologous series analysis and computational prediction models (ACD/Labs, EPISuite), as empirical data for this specific CAS is often proprietary.

| Property | Value / Range | Technical Insight |

| Boiling Point | 245°C - 255°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Density | ~0.95 g/cm³ | Slightly less dense than water; forms the top layer in aqueous extraction. |

| pKa (Base) | ~9.5 | Typical for secondary benzylamines. Exists as a cation at physiological pH (7.4). |

| LogP | ~2.3 | Moderate lipophilicity allows for good membrane permeability, making it a viable CNS-drug fragment. |

| Solubility | Soluble in EtOH, DMSO, DCM, EtOAc. | Low water solubility as a free base; highly soluble as a hydrochloride salt. |

Part 3: Synthetic Methodology & Reaction Logic

The most robust and atom-economical route to N-(4-ethoxybenzyl)ethanamine is Reductive Amination . This method is preferred over direct alkylation due to the suppression of over-alkylation (formation of tertiary amines or quaternary salts).

Reaction Pathway Diagram

The following diagram illustrates the reductive amination workflow, highlighting the formation of the imine intermediate and its subsequent reduction.

Figure 1: Step-wise reductive amination pathway from aldehyde precursor to secondary amine target.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-ethoxybenzyl)ethanamine (10 mmol scale).

Reagents:

-

4-Ethoxybenzaldehyde (1.50 g, 10 mmol)

-

Ethylamine (2.0 M in THF or MeOH, 6.0 mL, 12 mmol)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL)

-

Acetic Acid (glacial, catalytic amount)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 4-ethoxybenzaldehyde in DCM (30 mL). Add the Ethylamine solution.

-

Note: If using ethylamine hydrochloride, add 1 equivalent of Triethylamine (TEA) to liberate the free base.

-

-

Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

-

Why STAB? STAB is milder than NaBH₄ and selectively reduces the imine in the presence of the aldehyde, preventing side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Purification Strategy (Acid-Base Extraction)

To achieve >98% purity without chromatography, utilize the basicity of the product.

Figure 2: Acid-Base extraction logic for isolating pure amine from non-basic impurities.

Part 4: Analytical Characterization

Validation of the synthesized compound requires confirmation of the ethoxy group and the ethylamine chain.

Expected 1H NMR (CDCl₃, 400 MHz):

-

δ 7.25 (d, 2H): Aromatic protons (ortho to CH2).

-

δ 6.85 (d, 2H): Aromatic protons (ortho to OEt).

-

δ 4.02 (q, 2H): Methylene of the Ethoxy group (-O-CH2 -CH3).

-

δ 3.75 (s, 2H): Benzylic methylene (Ar-CH2 -NH).

-

δ 2.68 (q, 2H): Methylene of the Ethylamine (-NH-CH2 -CH3).

-

δ 1.40 (t, 3H): Methyl of the Ethoxy group.

-

δ 1.12 (t, 3H): Methyl of the Ethylamine.

Key Diagnostic: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic singlet at 3.75 ppm.

Part 5: Handling & Safety (SDS Highlights)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Harmful if swallowed.

Personal Protective Equipment (PPE):

-

Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if ventilation is poor.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eyes: Tightly fitting safety goggles and face shield.

Storage:

-

Store under inert gas (Nitrogen/Argon). Secondary amines can absorb CO₂ from the air to form carbamates over time.

-

Keep refrigerated (2-8°C) to prevent oxidation of the benzylic position.

Part 6: References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

National Center for Biotechnology Information. "PubChem Compound Summary for Benzylamine Derivatives." PubChem, National Library of Medicine.

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Sigma-Aldrich (Merck). "Safety Data Sheet: Benzylamine Derivatives."

An In-depth Technical Guide to the Solubility Profile of N-(4-ethoxybenzyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the solubility of N-(4-ethoxybenzyl)ethanamine, a crucial physicochemical parameter for its application in pharmaceutical and chemical research. Understanding the solubility of this compound in both aqueous and organic media is fundamental to designing effective drug delivery systems, optimizing reaction conditions, and ensuring reliable analytical measurements.

Introduction: The Critical Role of Solubility in a Molecule's Journey

In the realm of drug discovery and development, solubility is not merely a physical property; it is a critical determinant of a compound's ultimate success. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its target in the body. Poor aqueous solubility is a major hurdle that can lead to low bioavailability and therapeutic failure. Conversely, solubility in organic solvents is paramount for synthesis, purification, and the formulation of various dosage forms. N-(4-ethoxybenzyl)ethanamine, with its distinct structural features—a secondary amine, an aromatic ring, and an ether group—presents an interesting case study in the interplay of molecular forces that govern its solubility profile.

Physicochemical Properties and Predicted Solubility

Computational tools, which are invaluable in early-stage drug development for predicting a compound's properties, can provide initial estimates of solubility. Based on its structure, N-(4-ethoxybenzyl)ethanamine is predicted to have low water solubility. This is primarily due to the hydrophobic nature of the ethoxybenzyl group, which is expected to dominate its interaction with water molecules.

Experimental Determination of Solubility: A Foundational Protocol

To move beyond theoretical predictions, empirical measurement is essential. The "shake-flask" method, as described in OECD Guideline 105, is a robust and widely accepted technique for determining the water solubility of a compound. This method establishes equilibrium by saturating water with the test substance and then measuring the concentration of the dissolved substance.

Step-by-Step Shake-Flask Protocol for N-(4-ethoxybenzyl)ethanamine

-

Preparation of the Test System: Add an excess amount of N-(4-ethoxybenzyl)ethanamine to a known volume of deionized water in a clean, inert flask. The excess solid ensures that saturation is reached.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a sufficient period to allow equilibrium to be established. A preliminary study can determine the time required to reach equilibrium, which is typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract a sample from the clear, saturated aqueous phase. It is crucial to avoid disturbing the undissolved solid.

-

Quantification: Analyze the concentration of N-(4-ethoxybenzyl)ethanamine in the sampled solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate and Report: The experiment should be performed in at least triplicate to ensure the reliability of the results. The final solubility is reported as the average concentration.

Visualizing the Shake-Flask Workflow

Caption: A streamlined workflow for determining water solubility using the shake-flask method.

Solubility Profile: Water vs. Organic Solvents

The solubility of a compound is a direct consequence of the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic.

Aqueous Solubility

As predicted, N-(4-ethoxybenzyl)ethanamine exhibits low solubility in water. The large, nonpolar ethoxybenzyl group disrupts the strong hydrogen bonding network of water, making the dissolution process energetically unfavorable. While the secondary amine can act as a hydrogen bond acceptor and a weak donor, this is insufficient to overcome the hydrophobicity of the rest of the molecule.

Organic Solvent Solubility

In contrast, N-(4-ethoxybenzyl)ethanamine is expected to be significantly more soluble in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the ability of these solvents to engage in dipole-dipole interactions with the polar groups of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amine and ether functionalities.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is likely. While the nonpolar benzyl and ethyl groups will have favorable van der Waals interactions with these solvents, the polar amine and ether groups will be less well-solvated.

Summary of Expected Solubility

| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Forces |

| Water | Polar Protic | Low | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole, van der Waals |

| DMSO | Polar Aprotic | High | Dipole-Dipole, van der Waals |

| Toluene | Nonpolar | Moderate | van der Waals |

| Hexane | Nonpolar | Low | van der Waals |

Visualizing Intermolecular Interactions

Technical Guide: Safety & Handling of N-(4-ethoxybenzyl)ethanamine HCl

This technical guide serves as a comprehensive Predictive Safety Data Sheet (PSDS) and handling manual for N-(4-ethoxybenzyl)ethanamine hydrochloride .

Notice to Researchers: As of 2026, a specific, regulatory-validated SDS for this exact compound is not widely available in public chemical registries. The data below is synthesized from Structure-Activity Relationships (SAR) , functional group analysis of analogous benzylamines (e.g., N-ethylbenzylamine), and standard safety protocols for secondary amine hydrochloride salts. Treat this compound as a novel chemical entity with high-risk potential until empirically validated.

Part 1: Substance Identification & Physicochemical Profile

1.1 Chemical Identity

-

Systematic Name: N-(4-ethoxybenzyl)ethanamine hydrochloride

-

Synonyms: N-Ethyl-4-ethoxybenzylamine HCl; 4-Ethoxy-N-ethylbenzylamine hydrochloride

-

Molecular Formula:

-

Molecular Weight: 179.26 (Free Base) + 36.46 (HCl)

215.72 g/mol -

CAS Number: Not Listed (Treat as Novel/Research Grade)

1.2 Predicted Physicochemical Properties

| Property | Predicted Value | Technical Note |

|---|---|---|

| Physical State | Crystalline Solid | Likely white to off-white powder.[1] |

| Solubility | High (Water, Methanol) | Amine salts are highly polar. Dissolution may be exothermic. |

| Hygroscopicity | Moderate to High | HCl salts tend to absorb atmospheric moisture; store in desiccator. |

| Acidity (pH) | 4.0 – 5.5 | 10% Aqueous solution. Weakly acidic due to hydrolysis of the ammonium salt. |

| LogP (Base) | ~2.4 (Predicted) | The ethoxy group increases lipophilicity compared to benzylamine, aiding cell permeability. |

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 Predictive GHS Classification Based on the read-across from N-ethylbenzylamine (Skin Corr. 1B) and 4-ethoxybenzylamine, the hydrochloride salt mitigates volatility but retains irritancy.

-

Signal Word: DANGER

-

Hazard Statements:

2.2 Toxicological Mechanisms

-

Corrosivity/Irritation: The free amine (liberated upon contact with physiological pH) is alkaline and lipophilic. It can penetrate the stratum corneum, causing cellular necrosis. The HCl component adds an acidic irritation pathway upon hydrolysis in mucous membranes.

-

Sensitization Potential: Secondary benzylamines can act as haptens. Repeated dermal exposure may lead to allergic contact dermatitis.

-

Systemic Toxicity: As a secondary amine, it may affect adrenergic systems or CNS pathways, though specific potency is unknown.

2.3 Visualizing the Reactive Risks

Figure 1: Reactive pathways leading to hazard expression. Note the dual mechanism of irritation (Acidic hydrolysis vs. Lipophilic base penetration).

Part 3: Technical Handling & Storage Protocols

3.1 Storage Architecture

-

Environment: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert Gas (Argon/Nitrogen) is recommended. The ethoxy ether linkage is generally stable, but the amine salt can degrade if exposed to moist air for prolonged periods (caking).

-

Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers due to potential corrosion from the HCl salt.

3.2 Weighing & Solubilization Workflow

-

Static Control: Fine amine salt powders are prone to static charge. Use an anti-static gun or polonium strip before weighing to prevent dispersal.

-

Solvent Choice:

-

Preferred: Water, DMSO, Methanol, Ethanol.

-

Avoid: Diethyl ether, Hexanes (Insoluble).

-

-

Dissolution Protocol:

-

Add solvent slowly to the solid.

-

Expect a mild exotherm (heat release).

-

If preparing a free-base solution: Dissolve salt in water, basify with 1M NaOH, and extract into DCM or Ethyl Acetate.

-

3.3 Incompatibility Matrix

-

Strong Oxidizers: Risk of N-oxidation or ether cleavage.

-

Acid Chlorides/Anhydrides: Will react rapidly to form amides (if free base is present in equilibrium).

-

Nitrosating Agents: CRITICAL WARNING. Secondary amines react with nitrites (e.g., Sodium Nitrite) to form N-nitrosamines , which are potent carcinogens. Avoid any cross-contamination.

Part 4: Emergency Response & First Aid

4.1 Exposure Response Logic

Figure 2: Immediate response decision tree. Note: Do not use ethanol on skin burns as it may increase transdermal absorption of the lipophilic amine.

4.2 Specific Medical Guidance

-

Eyes: Amine salts can cause "blue haze" (glaucopsia) or corneal edema. Irrigation must be immediate.

-

Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus.[3] Administer water or milk to dilute if conscious.

-

Spill Cleanup:

-

Wear PPE (Nitrile gloves, safety goggles, N95 mask).

-

Cover spill with Sodium Bicarbonate or Soda Ash to neutralize the acid salt.

-

Sweep up (avoid dust generation) and dispose of as hazardous chemical waste.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7098, N-Ethyl-N-benzylaniline (Analog Read-Across). Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Nitrosamine formation warning). Retrieved from [Link]

Sources

Differentiating Primary and Secondary Benzylamines: A Technical Guide to N-(4-ethoxybenzyl)ethanamine and 4-ethoxybenzylamine for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, benzylamines serve as foundational scaffolds for a vast array of pharmacologically active agents. The distinction between primary and secondary amines within this class, while seemingly subtle, imparts profound differences in physicochemical properties, synthetic accessibility, and biological activity. This guide provides an in-depth technical examination of two representative molecules, the primary amine 4-ethoxybenzylamine and its N-ethylated secondary amine counterpart, N-(4-ethoxybenzyl)ethanamine. We will dissect their structural nuances, compare their key physicochemical parameters, and provide detailed synthetic and analytical protocols to unambiguously differentiate them. This document is intended for researchers, scientists, and drug development professionals seeking to harness the distinct properties of these versatile building blocks.

Core Structural and Physicochemical Distinctions

The fundamental difference between 4-ethoxybenzylamine and N-(4-ethoxybenzyl)ethanamine lies in the substitution on the nitrogen atom. 4-ethoxybenzylamine is a primary amine, characterized by a nitrogen atom bonded to the benzyl group and two hydrogen atoms. In contrast, N-(4-ethoxybenzyl)ethanamine is a secondary amine, where one of these hydrogen atoms is replaced by an ethyl group. This seemingly minor alteration has significant consequences for the molecule's reactivity, hydrogen bonding capacity, and steric profile.

The presence of two N-H bonds in 4-ethoxybenzylamine allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets. N-(4-ethoxybenzyl)ethanamine, with only one N-H bond, has a reduced hydrogen bond donating capacity, which can alter its pharmacokinetic profile.

Table 1: Comparative Physicochemical Properties

| Property | 4-ethoxybenzylamine | N-(4-ethoxybenzyl)ethanamine | Rationale for Difference |

| Molecular Formula | C9H13NO | C11H17NO | Addition of a C2H4 group. |

| Molecular Weight | 151.21 g/mol | 179.26 g/mol | The ethyl group increases the overall mass. |

| Boiling Point | 237.3 °C (predicted) | ~250-260 °C (estimated) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |

| pKa | ~9.5 (estimated for benzylamines) | ~10.0 (estimated for secondary benzylamines) | The electron-donating ethyl group increases the basicity of the nitrogen atom. |

| LogP | 1.6 (predicted) | 2.3 (predicted) | The addition of the ethyl group increases the lipophilicity of the molecule. |

| Hydrogen Bond Donors | 2 | 1 | The primary amine has two N-H bonds, while the secondary amine has one. |

| Hydrogen Bond Acceptors | 2 | 2 | Both molecules have a nitrogen and an oxygen atom that can accept hydrogen bonds. |

Synthetic Pathways and Mechanistic Considerations

The synthesis of these two compounds requires distinct strategies, and the choice of route is often dictated by starting material availability and desired purity.

Synthesis of 4-ethoxybenzylamine (Primary Amine)

A common and reliable method for the synthesis of 4-ethoxybenzylamine is the reduction of 4-ethoxybenzaldehyde oxime. This multi-step process ensures the selective formation of the primary amine.

Experimental Protocol: Synthesis of 4-ethoxybenzylamine

-

Oxime Formation: 4-ethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form 4-ethoxybenzaldehyde oxime.

-

Reduction: The resulting oxime is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is carefully quenched with water and a strong base, followed by extraction and purification by distillation or chromatography to yield pure 4-ethoxybenzylamine.

Synthesis of N-(4-ethoxybenzyl)ethanamine (Secondary Amine)

The most direct route to N-(4-ethoxybenzyl)ethanamine is through reductive amination of 4-ethoxybenzaldehyde with ethylamine. This one-pot reaction is highly efficient and a staple in medicinal chemistry for the synthesis of secondary amines.

Experimental Protocol: Synthesis of N-(4-ethoxybenzyl)ethanamine

-

Imine Formation: 4-ethoxybenzaldehyde and ethylamine are dissolved in a suitable solvent (e.g., methanol or dichloromethane). The mixture is stirred, often in the presence of a mild acid catalyst, to form the intermediate imine.

-

In-situ Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), is added directly to the reaction mixture. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield N-(4-ethoxybenzyl)ethanamine.

Analytical Differentiation: A Multi-technique Approach

Distinguishing between a primary and a secondary amine is straightforward with modern analytical techniques. Each method provides a unique signature for the two molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most telling difference is the signal from the N-H protons. In 4-ethoxybenzylamine, the two N-H protons will typically appear as a broad singlet that integrates to 2H. For N-(4-ethoxybenzyl)ethanamine, the single N-H proton will be a broad singlet integrating to 1H. Furthermore, N-(4-ethoxybenzyl)ethanamine will exhibit characteristic signals for the ethyl group: a quartet around 2.6-2.8 ppm (CH2) and a triplet around 1.1-1.3 ppm (CH3).

-

¹³C NMR: The carbon atoms of the ethyl group in N-(4-ethoxybenzyl)ethanamine will give rise to two additional signals in the aliphatic region of the spectrum, which will be absent in the spectrum of 4-ethoxybenzylamine.

Infrared (IR) Spectroscopy

The N-H stretching vibrations in the IR spectrum are highly diagnostic.

-

4-ethoxybenzylamine (Primary Amine): Will show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the -NH2 group.

-

N-(4-ethoxybenzyl)ethanamine (Secondary Amine): Will exhibit only a single, weaker N-H stretching band in the same region (3300-3500 cm⁻¹).

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can also be used for differentiation.

-

Molecular Ion Peak: The molecular ion peak (M+) will be observed at m/z 151 for 4-ethoxybenzylamine and m/z 179 for N-(4-ethoxybenzyl)ethanamine.

-

Fragmentation: Both compounds will show a prominent peak at m/z 121 due to the stable 4-ethoxybenzyl cation. However, N-(4-ethoxybenzyl)ethanamine will also exhibit fragmentation patterns corresponding to the loss of the ethyl group.

Applications in Drug Discovery and Development

Both primary and secondary benzylamines are valuable synthons in medicinal chemistry.

-

4-ethoxybenzylamine: As a primary amine, it is a versatile building block for the synthesis of more complex molecules, including Schiff bases, amides, and sulfonamides. It has been incorporated into compounds investigated for a range of biological activities, including as monoamine oxidase (MAO) inhibitors.

-

N-(4-ethoxybenzyl)ethanamine: The introduction of the N-ethyl group can significantly modulate the pharmacological profile of a parent compound. N-alkylation can alter receptor binding affinity, selectivity, and metabolic stability. For instance, in the context of G-protein coupled receptor (GPCR) ligands, the nature of the N-substituent is often critical for agonistic versus antagonistic activity.

Conclusion

The distinction between 4-ethoxybenzylamine and N-(4-ethoxybenzyl)ethanamine extends far beyond a simple structural difference. It encompasses distinct physicochemical properties, requires tailored synthetic strategies, and results in unique analytical signatures. For the drug development professional, understanding these differences is paramount for the rational design of novel therapeutics, enabling precise control over a molecule's properties and biological function. The choice between a primary and a secondary benzylamine scaffold can be a critical decision point in the optimization of a lead compound, influencing everything from target engagement to pharmacokinetic profile.

References

-

PubChem Compound Summary for CID 79333, 4-ethoxybenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 5329307, N-(4-ethoxybenzyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Synthesis of secondary amines via reductive amination. Organic Chemistry Portal. [Link]

-

Infrared Spectroscopy. LibreTexts Chemistry. [Link]

-

Mass Spectrometry. LibreTexts Chemistry. [Link]

Physicochemical Profiling: The Basicity and pKa of N-ethyl-4-ethoxybenzylamine

Executive Summary & Molecular Architecture

N-ethyl-4-ethoxybenzylamine is a secondary amine intermediate often encountered in the synthesis of receptor ligands and designer analogs. Understanding its dissociation constant (

This guide provides a theoretically grounded estimation of the

Structural Dissection

The basicity of the nitrogen center is governed by three primary structural vectors:

-

The Core (Benzylamine): Provides the baseline basicity (

). -

N-Substitution (Ethyl Group): A secondary amine modification that increases electron density via the inductive effect (+I), stabilizing the conjugate acid.

-

Ring Substitution (4-Ethoxy): An electron-donating group (EDG) at the para position. While the methylene spacer (

) insulates the nitrogen from direct resonance, the field and inductive effects still contribute to cation stabilization.

Theoretical pKa Determination

In the absence of direct experimental literature for this specific analog, we apply Hammett Linear Free Energy Relationships (LFER) and fragment-based contributions to derive a high-confidence prediction range.

The Hammett Equation Application

The ionization of benzylammonium ions follows the correlation:

-

(Parent): N-ethylbenzylamine (

-

(Reaction Constant): For the dissociation of benzylammonium ions in water,

-

(Substituent Constant): The Hammett constant (

Calculation

Data Summary Table

| Structural Component | Electronic Effect | Contribution to Basic Strength | Estimated |

| Benzylamine Core | Baseline | Reference | 9.33 (Base) |

| N-Ethyl Group | Inductive (+I) | Increase (Stabilizes Cation) | +0.35 |

| 4-Ethoxy Group | Resonance/Field (+M/I) | Increase (Stabilizes Cation) | +0.25 |

| Total Predicted | Combined | Strong Base | 9.93 ± 0.15 |

Analyst Insight: With a predicted

near 9.9, N-ethyl-4-ethoxybenzylamine is a stronger base than typical primary benzylamines. At physiological pH (7.4), it will exist almost exclusively (>99.7%) in its protonated, cationic form ().

Structural-Property Relationship (Visualized)

The following diagram illustrates the electronic flow stabilizing the conjugate acid, which drives the high

Figure 1: Electronic effects contributing to the basicity of N-ethyl-4-ethoxybenzylamine. The electron-donating ethoxy group and N-ethyl alkyl chain cooperatively stabilize the ammonium cation.

Experimental Validation Protocol

To validate the theoretical prediction, a Potentiometric Titration is the gold standard methodology. This method is superior to UV-spectrophotometry for this molecule as the aliphatic amine protonation causes minimal shift in the aromatic UV chromophore.

Materials & Prerequisites

-

Compound: >98% purity N-ethyl-4-ethoxybenzylamine (Free base or HCl salt).

-

Titrant: 0.1 M KOH (standardized) or 0.1 M HCl (if starting from free base).

-

Solvent: Degassed water (CO2-free) with 0.15 M KCl (for ionic strength maintenance).

-

Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

Step-by-Step Workflow

-

System Preparation:

-

Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Critical: Purge the titration vessel with Argon or Nitrogen for 10 minutes to remove atmospheric

. Carbonates will skew high-pKa amine measurements.

-

-

Sample Dissolution:

-

Weigh approx. 3-5 mg of the sample.

-

Dissolve in 20 mL of 0.15 M KCl solution.

-

If the free base is insoluble, add a known excess of 0.1 M HCl to fully protonate and solubilize the amine (starting pH < 3).

-

-

Titration Execution:

-

Titrate with 0.1 M KOH.

-

Add titrant in dynamic increments (smaller volumes near the inflection point).

-

Record potential (mV) after equilibrium (drift < 0.5 mV/min).

-

-

Data Analysis (Bjerrum Plot):

-

Plot

(average number of protons bound) vs. pH. -

The

is the pH where

-

Validation Logic Diagram

Figure 2: Decision tree for potentiometric determination of basicity, accounting for solubility challenges common with lipophilic benzylamines.

Biopharmaceutical Implications

The high basicity (

Ionization at Physiological pH

Using the Henderson-Hasselbalch equation:

Result: The molecule exists 99.7% as the cationic salt in the bloodstream.

Membrane Permeability

-

Observation: The cationic species has low passive permeability across the Blood-Brain Barrier (BBB).

-

Strategy: For CNS activity, the molecule relies on the small fraction of free base (0.3%) to cross membranes (passive diffusion), or it requires a specific transporter.

-

Formulation: Due to the high pKa, this molecule will readily form stable salts with weak acids (e.g., tartrate, fumarate) as well as strong acids (HCl), which is advantageous for solid-state stability.

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Benzylamine

standards). -

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Blackwell, L. F., et al. (1964). Basicity of substituted benzylamines. Journal of the Chemical Society. (Establishes the

value for benzylamines). [Link] -

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol for Potentiometric Titration). [Link]

N-ethyl-p-ethoxybenzylamine melting point and boiling point data

This in-depth technical guide details the physical properties, synthesis, and characterization of N-Ethyl-4-ethoxybenzylamine (also known as N-ethyl-p-ethoxybenzylamine).

Physical Properties, Synthesis Protocols, and Characterization Data

Executive Summary

N-Ethyl-p-ethoxybenzylamine (C₁₁H₁₇NO) is a secondary amine intermediate used primarily in the synthesis of pharmaceutical agents, agrochemicals, and functional materials. Unlike its primary amine counterparts, the N-ethyl substitution imparts unique lipophilicity and steric profiles, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) .

This guide addresses a common gap in public literature by providing high-confidence property data derived from homolog read-across analysis , alongside a validated synthesis protocol.

Chemical Identity & Structural Specifications

| Parameter | Specification |

| IUPAC Name | N-Ethyl-1-(4-ethoxyphenyl)methanamine |

| Common Name | N-Ethyl-p-ethoxybenzylamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CCOc1ccc(CNCC)cc1 |

| Structure Class | Secondary Benzylamine |

Physical Properties Data

Note: Direct experimental values for this specific derivative are often proprietary. The data below represents high-confidence values calculated via Group Contribution Methods and validated against experimentally measured homologs (4-Methoxybenzylamine and N-Ethylbenzylamine).

Melting & Boiling Points

| Property | Value / Range | Confidence Level | Mechanistic Insight |

| Physical State | Liquid (at 25°C) | High | The N-ethyl group disrupts crystal lattice packing compared to the primary amine, lowering the melting point. |

| Melting Point | < 10 °C (Predicted) | High | Analogous to 4-Methoxybenzylamine (MP: -10°C). The ethoxy chain adds flexibility, likely maintaining the liquid state. |

| Boiling Point | 258 – 265 °C (760 mmHg) | High | Calculation: Base BP of 4-Methoxybenzylamine (236°C) + Ethoxy/Methoxy shift ( |

| Boiling Point (Reduced) | 135 – 140 °C (15 mmHg) | Medium | Estimated using the Clausius-Clapeyron relation for benzylamines. |

| Density | 0.98 – 1.02 g/mL | High | Interpolated between N-Ethylbenzylamine (0.91 g/mL) and 4-Ethoxybenzaldehyde (1.08 g/mL). |

Solubility Profile

-

Water: Sparingly soluble (< 5 mg/mL). The hydrophobic ethoxy and ethyl groups dominate the polar amine functionality.

-

Organic Solvents: Miscible with Dichloromethane (DCM), Ethyl Acetate, Methanol, and Ethanol.

-

pH Dependence: Soluble in aqueous acid (pH < 4) due to protonation of the secondary amine (

).

Validated Synthesis Protocol

Methodology: Reductive Amination

The most robust route to N-Ethyl-p-ethoxybenzylamine is the reductive amination of 4-ethoxybenzaldehyde with ethylamine. This "self-validating" method minimizes over-alkylation by forming the imine intermediate in situ.

Reaction Scheme (DOT Visualization)

Caption: One-pot reductive amination pathway ensuring selective mono-alkylation.

Step-by-Step Protocol

-

Imine Formation:

-

Dissolve 4-Ethoxybenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Add Ethylamine (2.0 M in THF or MeOH, 1.2 eq) dropwise.

-

Checkpoint: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde spot).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup (Purification):

-

Quench with water. Evaporate Methanol under reduced pressure.

-

Acid-Base Extraction (Critical for Purity):

-

Dissolve residue in DCM. Extract with 1M HCl (3x). The product moves to the aqueous layer (protonated). Impurities remain in DCM.

-

Basify the aqueous layer to pH > 12 using NaOH .

-

Extract the free base back into DCM (3x).

-

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Analytical Characterization (Validation)

To confirm the identity of the synthesized material, compare spectral data against these expected signals.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | N-Ethyl methyl group (-NH-CH₂-CH₃ ) | |

| Ethoxy methyl group (-O-CH₂-CH₃ ) | ||

| N-Ethyl methylene (-NH-CH₂ -CH₃) | ||

| Benzylic methylene (Ar-CH₂ -NH-) | ||

| Ethoxy methylene (-O-CH₂ -CH₃) | ||

| Aromatic protons (Ortho to Ethoxy) | ||

| Aromatic protons (Meta to Ethoxy) | ||

| IR Spectroscopy | 3300-3400 cm⁻¹ | N-H stretch (Weak, secondary amine) |

| 1240 cm⁻¹ | C-O-C stretch (Aryl ether) |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Application Note: Selective Synthesis of N-(4-ethoxybenzyl)ethanamine via Direct Reductive Amination

Executive Summary

This application note details the optimized synthesis of N-(4-ethoxybenzyl)ethanamine, a secondary amine pharmacophore common in sympathomimetic agents and local anesthetics. While catalytic hydrogenation and cyanoborohydride methods exist, this protocol utilizes Sodium Triacetoxyborohydride (STAB) .

This approach is selected for its high chemoselectivity, allowing for a "direct" (one-pot) reductive amination without the need to isolate the moisture-sensitive imine intermediate. This protocol minimizes dialkylation side-products and eliminates the toxicity hazards associated with cyanoborohydrides.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the condensation of 4-ethoxybenzaldehyde with ethylamine to form an iminium ion in situ, which is selectively reduced to the secondary amine.

The Chemoselectivity Advantage

The success of this protocol hinges on the specific reducing power of STAB. Unlike Sodium Borohydride (

Reaction Pathway Diagram

The following diagram illustrates the transformation from precursors to the final amine, highlighting the critical iminium intermediate.

Figure 1: Mechanistic pathway of direct reductive amination. The acid catalyst promotes iminium formation, which is the specific substrate for STAB reduction.

Comparative Analysis of Reducing Agents

Before proceeding to the protocol, it is vital to justify the reagent choice. The table below compares STAB against historical alternatives for this specific transformation.

| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Catalytic Hydrogenation ( |

| Selectivity | High (Prefers Imines) | High (Prefers Imines) | Low (Reduces other functionalities) |

| Toxicity | Low (Boric acid byproduct) | High (Generates HCN/Cyanide) | Low |

| Moisture Sensitivity | Moderate | Low | N/A |

| Reaction pH | Mildly Acidic (Self-buffered) | Requires pH monitoring (pH 6-7) | Neutral |

| Throughput | Excellent (One-pot) | Good | Moderate (Requires specialized equipment) |

Experimental Protocol

Materials & Reagents

-

4-Ethoxybenzaldehyde: 1.50 g (10.0 mmol)

-

Ethylamine (2.0 M in THF): 6.0 mL (12.0 mmol, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)

-

Acetic Acid (Glacial): 0.6 mL (10.0 mmol, 1.0 eq)

-

1,2-Dichloroethane (DCE): 30 mL (Anhydrous)

-

Quench Buffer: Saturated aqueous

Step-by-Step Methodology

Phase 1: Iminium Formation

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 4-Ethoxybenzaldehyde (1.50 g) and anhydrous DCE (30 mL).

-

Amine Addition: Add the Ethylamine solution (6.0 mL) in one portion.

-

Catalysis: Add Acetic Acid (0.6 mL).

-

Expert Insight: Although STAB can facilitate the reaction alone, adding 1 equivalent of AcOH accelerates imine formation and buffers the basicity of the ethylamine, preventing the "stalling" of the reaction [2].

-

-

Equilibration: Stir at room temperature for 30 minutes.

Phase 2: Reduction

-

Reagent Addition: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add STAB (3.18 g) in three portions over 5 minutes.

-

Expert Insight: Portion-wise addition prevents rapid hydrogen gas evolution and maintains temperature control.

-

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 4–16 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

) should disappear, replaced by the amine (

-

Phase 3: Workup & Isolation

-

Quench: Carefully add saturated aqueous

(30 mL) to the reaction mixture. Stir vigorously for 15 minutes until gas evolution ceases.-

Critical Step: This neutralizes the acetic acid and ensures the amine is in its free-base form for extraction.

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

-

Drying: Combine organic layers, wash with Brine (20 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure to yield the crude oil.

Purification Workflow

While often clean enough for use, the crude product can be purified via Flash Column Chromatography if necessary (Gradient: 0

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Quality Control & Analytical Data

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

- 7.25 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the alkyl group.

- 6.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ethoxy group.

-

4.02 (q, J=7.0 Hz, 2H): Methylene of the ethoxy ether (

-

3.72 (s, 2H): Benzylic methylene (

-

2.68 (q, J=7.1 Hz, 2H): Methylene of the ethyl amine group (

- 1.40 (t, J=7.0 Hz, 3H): Methyl of the ethoxy group.

- 1.12 (t, J=7.1 Hz, 3H): Methyl of the ethyl amine group.

-

1.3-1.6 (br s, 1H): Amine proton (

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete imine formation | Ensure AcOH is added; extend mixing time before adding STAB. |

| Dialkylation (Tertiary Amine) | Excess aldehyde relative to amine | Ensure Ethylamine is in slight excess (1.2–1.5 eq). |

| Emulsion during workup | pH issues or surfactant effects | Add brine; filter through Celite if solid precipitate is present. |

| Recovered Aldehyde | Wet solvents (Hydrolysis of imine) | Use anhydrous DCE; ensure glassware is flame-dried. |

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Maryanoff, C. A., & Zhang, H. C. (2022). Practical Guide to Reductive Amination. Organic Process Research & Development.

-

Sigma-Aldrich. (n.d.). Sodium triacetoxyborohydride Technical Bulletin.

protocol for reaction of 4-ethoxybenzaldehyde with ethylamine

Initiating Data Collection

I'm starting by exhaustively researching the reaction between 4-ethoxy benzaldehyde and ethylamine. My focus is on reaction pathways, reduction methods, detailed experimental procedures, and the necessary safety data for all reactants and byproducts. This initial data gathering is the foundation for deeper analysis.

Analyzing Reaction Pathways

My approach now involves detailed Google searches to explore the reaction of 4-ethoxy benzaldehyde with ethylamine, and I'm concentrating on reaction mechanisms, suitable reducing agents, experimental protocols, and safety data. The goal is to lay the groundwork for an application note structure, starting with an introduction highlighting the reaction's importance and chemical principles, including imine formation and reduction.

Developing Experimental Protocol

My next step is crafting a meticulous experimental protocol for the reaction. I'll include sections on materials, equipment, procedure, workup, and purification, explaining the rationale behind each step. I am also preparing a table to summarize physicochemical properties and safety data for all chemicals. Then, I plan to develop a Graphviz diagram to visually represent the reaction workflow, from start to finish.

Application Note: High-Fidelity Synthesis of N-ethyl-4-ethoxybenzylamine via Borohydride Reduction

Executive Summary

This application note details the synthesis of N-ethyl-4-ethoxybenzylamine utilizing Sodium Borohydride (NaBH

Critical Technical Insight: NaBH

Mechanistic Strategy & Pathway

The synthesis proceeds through the condensation of 4-ethoxybenzaldehyde with ethylamine to form an imine intermediate, followed by irreversible reduction to the secondary amine.

The Chemical Challenge

-

Competition:

for NaBH -

Solution: Drive equilibrium to the imine (

) using excess amine and dehydration (or time) prior to adding the reductant.

Reaction Pathway Visualization

Figure 1: Reaction mechanism highlighting the critical imine formation step required to avoid alcohol side-products.

Materials & Stoichiometry

To ensure complete conversion of the limiting reagent (aldehyde), the amine is used in excess.

| Component | Role | Equivalence (eq) | Notes |

| 4-Ethoxybenzaldehyde | Limiting Reagent | 1.0 | Electrophile. |

| Ethylamine | Nucleophile | 1.5 - 2.0 | Used as 2M solution in MeOH or 70% aq. solution. Excess drives equilibrium. |

| Methanol (MeOH) | Solvent | N/A | Anhydrous preferred to speed up imine formation. |

| Sodium Borohydride | Reductant | 1.0 - 1.5 | Added strictly after imine formation. |

| Acetic Acid | Catalyst (Optional) | 0.1 | Trace acid catalyzes imine formation (pH ~5-6). |

Experimental Protocol

Phase 1: Imine Formation (Condensation)

Objective: Convert all aldehyde to imine.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet.

-

Dissolution: Dissolve 4-ethoxybenzaldehyde (10 mmol, 1.50 g) in Methanol (20 mL) .

-

Amine Addition: Add Ethylamine (15-20 mmol) .

-

Note: If using ethylamine hydrochloride, add 1 equivalent of Triethylamine (TEA) to liberate the free base.

-

-

Catalysis (Optional): If reaction is slow, add 2-3 drops of glacial acetic acid.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours .

-

Checkpoint: Perform Thin Layer Chromatography (TLC) (Solvent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

Phase 2: Reduction

Objective: Reduce the C=N bond to C-N.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reasoning: NaBH

addition is exothermic; cooling prevents runaway solvent boiling.

-

-

Hydride Addition: Add Sodium Borohydride (10-15 mmol, ~0.38-0.57 g) portion-wise over 15 minutes. Do not dump all at once.

-

Observation: Vigorous bubbling (

gas evolution) will occur.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours (overnight) .

Phase 3: Workup & Purification (Acid-Base Extraction)

Objective: Isolate the basic amine from neutral impurities (unreacted aldehyde/alcohol).

-

Quench: Slowly add H

O (10 mL) to quench excess borohydride. -

Concentration: Evaporate Methanol under reduced pressure (Rotary Evaporator).

-

Acidification: Resuspend residue in Dichloromethane (DCM, 30 mL) and add 1M HCl (20 mL) . Shake and separate layers.

-

Organic Layer 1: Contains neutral impurities (discard or check for recovery).

-

Aqueous Layer: Contains the target amine as a protonated salt (

). KEEP THIS.

-

-

Basification: Cool the aqueous layer and basify to pH > 12 using 6M NaOH . The solution should become cloudy as the free amine oils out.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL) .

-

Drying: Combine organic extracts, dry over anhydrous Na

SO

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, verify the following endpoints:

| Method | Expected Observation | Failure Mode Indicator |

| TLC | Single spot, basic (drags on silica unless TEA added). | Presence of high |

| 1H NMR | Diagnostic Triplet: ~1.4 ppm (methyl of ethyl group). Diagnostic Quartet: ~2.6 ppm (methylene of ethyl group). Benzylic Protons: Singlet at ~3.7 ppm. | Doublet at ~4.6 ppm: Indicates alcohol side product ( |

| Physical | Pale yellow oil or low-melting solid. Amine odor. | Strong almond smell suggests residual aldehyde. |

Safety Considerations

-

Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Ensure good ventilation.

-

Ethylamine: Volatile, lachrymator, and toxic. Handle in a fume hood.

-

Exotherm: The reduction step is exothermic; strict temperature control (0°C start) is required to prevent solvent flash-off.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Provides mechanistic context for borohydride reductions).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine synthesis).

-

PubChem. (n.d.). Compound Summary: 4-Ethoxybenzaldehyde. National Library of Medicine.

reductive alkylation of ethylamine with 4-ethoxybenzaldehyde procedure

Reductive Alkylation via Sodium Triacetoxyborohydride (STAB)

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-ethyl-4-ethoxybenzylamine (secondary amine) via the reductive alkylation of ethylamine with 4-ethoxybenzaldehyde .

Unlike traditional methods using sodium cyanoborohydride (

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Logic

The transformation proceeds via a stepwise "Abdel-Magid" Reductive Amination.

-

Imine Formation: The nucleophilic nitrogen of ethylamine attacks the carbonyl carbon of 4-ethoxybenzaldehyde. This reversible step releases water to form the iminium ion/imine (Schiff base).

-

Protonation: The presence of mild acid (Acetic Acid or intrinsic HCl from amine salts) activates the imine.

-

Selective Reduction: STAB delivers a hydride to the imine carbon. STAB is sterically bulky and electron-deficient compared to

, making it less nucleophilic toward the aldehyde but highly active toward the protonated imine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the reductive amination process.

Materials & Equipment

Safety Note: Ethylamine is volatile (bp 16.6 °C) and a skin irritant. Handle all reagents in a fume hood.

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 4-Ethoxybenzaldehyde | 150.18 | 1.0 | Substrate | 10031-82-0 |

| Ethylamine HCl | 81.54 | 1.2 | Amine Source | 557-66-4 |

| DIPEA (Hünig's Base) | 129.24 | 1.2 | Free-basing Agent | 7087-68-5 |

| STAB ( | 211.94 | 1.5 | Reducing Agent | 56553-60-7 |

| DCE (1,2-Dichloroethane) | - | Solvent (0.2 M) | Reaction Medium | 107-06-2 |

| Acetic Acid (Optional) | 60.05 | 1.0 | Catalyst | 64-19-7 |

Note: Ethylamine Hydrochloride is preferred over the volatile free base solution to ensure precise stoichiometry.

Experimental Protocol

Phase A: Imine Formation

-

Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Charge the RBF with 4-Ethoxybenzaldehyde (1.50 g, 10.0 mmol, 1.0 equiv).

-

Solvent: Add 1,2-Dichloroethane (DCE) (50 mL). Note: THF may be used as a greener alternative, though DCE often provides faster kinetics for this specific reaction.

-

Amine Addition: Add Ethylamine Hydrochloride (0.98 g, 12.0 mmol, 1.2 equiv) in one portion. The solid will suspend in the solvent.

-

Activation: Add DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv). If using free base ethylamine (e.g., 2M in THF), omit DIPEA and add Acetic Acid (0.6 mL, 1.0 equiv) to catalyze the reaction.

-

Equilibration: Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes . This allows the imine formation equilibrium to establish.

Phase B: Reductive Alkylation

-

Reduction: Cool the mixture slightly to 0 °C (ice bath) to mitigate exotherm, though this is optional for small scales. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 5 minutes.

-

Observation: Mild gas evolution (

) may occur.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir vigorously for 12–16 hours (Overnight).

-

Monitoring: Check reaction progress via TLC (SiO2, 5% MeOH/DCM) or LC-MS. The aldehyde spot should disappear.

-

Phase C: Workup & Purification (Self-Validating)

This workup utilizes an Acid-Base Extraction strategy to isolate the pure amine, removing non-basic impurities (unreacted aldehyde) without chromatography.

-

Quench: Carefully add Saturated Aqueous

(30 mL) to the reaction mixture. Stir for 15 minutes to neutralize acetic acid and quench residual borohydrides. -

Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers.

-

Acid Wash (Purification Step): Extract the combined organic layer with 1M HCl (3 x 30 mL).

-

Logic: The product (amine) will protonate and move into the aqueous acidic phase. Impurities (unreacted aldehyde) remain in the organic phase.

-

Discard the organic phase (after verifying no product is lost).

-

-

Basification: Take the acidic aqueous phase (containing product) and cool it in an ice bath. Basify to pH > 12 using 4M NaOH or solid NaOH pellets. The product will oil out as a free base.

-

Final Extraction: Extract the basic aqueous phase with DCM or Ethyl Acetate (3 x 30 mL).

-

Drying: Dry the combined organics over Anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Workup Workflow (DOT Visualization)

Figure 2: Acid-Base purification strategy for isolation of pure amine.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

-

Appearance: Pale yellow oil (Free Base).

-

1H NMR (400 MHz, CDCl3):

- 7.25 (d, 2H, Ar-H)

- 6.85 (d, 2H, Ar-H)

-

4.02 (q, 2H,

-

3.72 (s, 2H,

-

2.65 (q, 2H,

-

1.40 (t, 3H,

-

1.10 (t, 3H,

-

Key Indicator: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of the benzylic amine singlet (~3.7 ppm).

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.

-

Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001 .

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55(8), 2552–2554. (Alternative Method Context).

Application Note: N-(4-Ethoxybenzyl)ethanamine as a Strategic Scaffold in Drug Discovery

Executive Summary

N-(4-ethoxybenzyl)ethanamine (CAS: 53304-43-1) represents a versatile secondary amine building block characterized by a lipophilic 4-ethoxy tail and a reactive ethylamine handle. In modern medicinal chemistry, this scaffold serves as a critical "linker-diver" motif. The secondary amine allows for rapid diversification via amide coupling, urea formation, or nucleophilic aromatic substitution (

This guide provides optimized protocols for the synthesis, purification, and downstream application of this building block, emphasizing high-throughput compatibility and metabolic stability considerations.

Physicochemical Profile & Structural Utility

The utility of N-(4-ethoxybenzyl)ethanamine lies in its balance of reactivity and physicochemical properties. It is sufficiently nucleophilic to react with weak electrophiles but sterically accessible enough to avoid significant hindrance.

Table 1: Physicochemical Properties

| Property | Value | Significance in MedChem |

| Molecular Weight | 179.26 g/mol | Fragment-like; leaves room for heavy decoration (Rule of 3 compliant). |

| cLogP | ~2.4 | Moderate lipophilicity; good membrane permeability without being "greasy." |

| H-Bond Donors | 1 (NH) | Critical for backbone interactions; can be masked via functionalization. |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen often acts as a weak acceptor in solvent-exposed regions. |

| pKa (Conj. Acid) | ~9.5 | Typical for secondary amines; positively charged at physiological pH. |

Synthetic Workflow: Preparation of the Building Block

While commercially available, in situ preparation or bulk synthesis is often required to ensure purity, as secondary amines can oxidize or absorb

Diagram 1: Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthesis of N-(4-ethoxybenzyl)ethanamine.

Caption: One-pot reductive amination workflow. The choice of Sodium Triacetoxyborohydride (STAB) minimizes over-alkylation.

Protocol A: Optimized Reductive Amination

Objective: Synthesize 5.0 g of N-(4-ethoxybenzyl)ethanamine with >95% purity.

Reagents:

-

4-Ethoxybenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 equiv, 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic Acid (glacial, catalytic)

Step-by-Step Methodology:

-

Imine Formation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (33.3 mmol) in anhydrous DCM (100 mL).

-

Amine Addition: Add the Ethylamine solution (66.6 mmol) dropwise at 0°C.

-

Expert Insight: Although the reaction can proceed at room temperature (RT), starting at 0°C reduces the volatility loss of ethylamine.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1-2 drops). Stir for 30 minutes under nitrogen to allow imine equilibrium.

-

Reduction: Add STAB (50 mmol) portion-wise over 15 minutes.

-

Critical Control Point: Do not add all at once. STAB is mild, but exotherms can occur. The portion-wise addition prevents the formation of side products.

-

-

Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (10% MeOH/DCM) or LCMS.

-

Quench & Workup:

-

Quench with saturated aqueous

(50 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Extract with DCM (3 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% MeOH in DCM with 1%

).

Validation Criteria:

-

1H NMR (CDCl3): Diagnostic triplet for the ethoxy methyl (~1.4 ppm) and the singlet for the benzylic

(~3.7 ppm). -

LCMS: [M+H]+ = 180.14.

Medicinal Chemistry Application: Scaffold Diversification

The secondary amine is a "gateway" functional group. The following protocol demonstrates its use in generating an amide library, a common task in Hit-to-Lead optimization.

Diagram 2: Downstream Diversification Pathways

Caption: Strategic divergence points. The secondary amine enables access to three distinct chemical spaces.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Context: Attaching a carboxylic acid pharmacophore (e.g., a benzoic acid derivative) to the building block.

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

N-(4-ethoxybenzyl)ethanamine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Dimethylformamide)

Methodology:

-

Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.6 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes at RT.

-

Why? Pre-activation ensures the active ester is formed before the amine is introduced, reducing racemization risk if chiral acids are used.

-

-

Coupling: Add N-(4-ethoxybenzyl)ethanamine (0.55 mmol) dissolved in DMF (0.5 mL).

-

Completion: Stir at RT for 2–4 hours. Monitor via LCMS.

-

Workup (High Throughput):

-

Dilute with EtOAc (10 mL).

-

Wash with 1M HCl (removes unreacted amine/DIPEA), then sat.

(removes unreacted acid/HATU byproducts), then Brine. -

Concentrate.

-

Metabolic & ADME Considerations

When utilizing this building block, researchers must account for specific metabolic soft spots.

-

O-Dealkylation: The ethoxy group is susceptible to CYP450-mediated O-dealkylation (primarily CYP2D6 and CYP3A4), converting the ether to a phenol.

-

Impact: This dramatically changes the polarity (cLogP drops) and may introduce a Phase II conjugation site (Glucuronidation).

-

Mitigation Strategy: If half-life is too short, consider swapping the ethoxy group for a trifluoromethoxy (

) or difluoromethoxy (

-

-

N-Dealkylation: The ethyl group on the nitrogen can be removed oxidatively, though this is generally slower than O-dealkylation for this scaffold.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2773486, N-(4-Ethoxybenzyl)ethanamine." PubChem.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

Application Note: High-Purity Recrystallization of N-(4-ethoxybenzyl)ethanamine HCl

Executive Summary

This application note details the protocol for the purification of N-(4-ethoxybenzyl)ethanamine hydrochloride (CAS: Generic/Analogous to 4-ethoxy-N-ethylbenzylamine). This compound is a critical secondary amine intermediate, often synthesized via the reductive amination of 4-ethoxybenzaldehyde with ethylamine.

Achieving pharmaceutical-grade purity (>99.5%) requires the removal of specific process impurities: unreacted aldehyde, imine intermediates, and bis-alkylated tertiary amines. This guide utilizes a polarity-gradient crystallization technique, leveraging the ionic nature of the hydrochloride salt against the lipophilicity of the ethoxy tail.

Physicochemical Context & Solvent Selection

The Challenge of "Oiling Out"

The 4-ethoxybenzyl moiety introduces significant lipophilicity to the molecule. While the hydrochloride head group is ionic and hydrophilic, the ethoxy tail can cause the compound to separate as an oil rather than a crystal, particularly if the cooling ramp is too aggressive or the solvent polarity is mismatched.

Solvent System Rationale

To mitigate oiling out and ensure rejection of neutral organic impurities (e.g., 4-ethoxybenzaldehyde), we employ a Solvent/Anti-Solvent system.

| Parameter | Primary Solvent: Ethanol (Absolute) | Anti-Solvent: Ethyl Acetate (EtOAc) |

| Role | Solubilizes the ionic HCl salt at high temps. | Reduces solubility of the salt; keeps neutral impurities in solution. |

| Boiling Point | 78.37 °C | 77.1 °C |

| Dielectric Const. | 24.5 (High Polarity) | 6.02 (Moderate Polarity) |

| Justification | Excellent thermal solubility curve for amine salts. | Miscible with EtOH; safer alternative to diethyl ether. |

Pre-Protocol Validation

Before initiating bulk recrystallization, ensure the crude material is fully converted to the HCl salt.

-

pH Check: Dissolve 5 mg in 1 mL water; pH should be < 5.0.

-

Stoichiometry: Ensure a slight excess of HCl was used during salt formation to prevent free-base contamination.

Detailed Experimental Protocol

Phase 1: Dissolution (Thermodynamic Saturation)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen atmosphere is recommended to prevent oxidation of any trace free amine, though not strictly required for the salt.

-

Solvent Addition: Add crude N-(4-ethoxybenzyl)ethanamine HCl to the flask. Add Absolute Ethanol (approx. 3 mL per gram of solute).

-

Heating: Heat the mixture to a gentle reflux (~80°C).

-

Critical: Do not boil violently.

-

-

Titration: If solids remain, add Ethanol in 0.5 mL increments until the solution is just clear.

-

Note: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

-

Phase 2: Nucleation Control (The Anti-Solvent Drop)

-

Temperature Hold: Maintain the solution at a sub-reflux temperature (approx. 70°C).

-

Anti-Solvent Addition: Slowly add Ethyl Acetate dropwise via an addition funnel or syringe.

-

Endpoint: Stop adding EtOAc immediately when a faint, persistent turbidity (cloudiness) is observed.

-

Re-solubilization: Add 2-3 drops of Ethanol to clear the turbidity, returning the system to a meta-stable supersaturated state.

Phase 3: Controlled Crystallization

-

Ambient Cooling: Remove the heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours.

-

Stirring: Maintain slow stirring (50-100 RPM). Fast stirring promotes small, impure crystals.

-

-

Cryogenic Finish: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation

-

Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a cold (0°C) mixture of 1:1 EtOH:EtOAc.

-

Warning: Do not use pure Ethanol for washing, as it may redissolve the product.

-

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove solvent entrapment.

Process Visualization

Figure 1: Workflow for the polarity-gradient recrystallization of secondary amine salts.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or too much anti-solvent. | Re-heat to dissolve. Add more Ethanol. Seed with a pure crystal at 50°C. |

| Low Yield | Too much Ethanol used during dissolution. | Concentrate the mother liquor by rotary evaporation and repeat cooling cycle (Second Crop). |

| Colored Product | Oxidation products or aldehyde residue. | Repeat "Phase 1" with Activated Carbon. Ensure washing step is thorough. |

Analytical Validation Criteria

Upon completion, the material must be validated against the following specifications to ensure removal of the 4-ethoxybenzaldehyde precursor and bis-alkylated byproducts.

-

1H NMR (DMSO-d6):

-

Diagnostic Peak: Triplet/Quartet for the ethyl group.

-

Absence of Aldehyde proton (~9.8 ppm).

-

Integration of aromatic region must match 4 protons.

-

-

Melting Point:

-

Target Range: 165°C – 175°C (Typical for para-substituted benzylamine HCl salts; verify against specific lot).

-

Range sharpness: < 2°C indicates high purity.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Requirement: >99.5% Area Under Curve (AUC).

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of amine hydrochlorides).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization techniques).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Context for the synthesis and impurities of benzylamines).

microwave-assisted synthesis of secondary benzylamines

Initiating Information Gathering

I'm starting a deep dive to collect reliable data on microwave-assisted synthesis of secondary benzylamines. My focus is on reaction pathways, usual starting materials, catalysts, solvents, and ideal settings for these reactions. I'm aiming to build a solid foundation of established knowledge.

Analyzing Search Results

I've moved on to analyzing the search data. I'm prioritizing the most cited methods and digging into the chemical principles driving each experimental choice. Understanding the "why" is key to building a robust application note. I am currently evaluating the strengths of various methodologies and their limitations.

Structuring the Application Note

Now, I'm structuring the application note. I will introduce the benefits of microwave synthesis for secondary benzylamines, followed by an in-depth look at the reaction mechanism. I'm preparing to provide step-by-step experimental protocols. Data tables and Graphviz diagrams are planned for clarity.

preventing dialkylation during N-(4-ethoxybenzyl)ethanamine synthesis

Ticket Subject: Suppression of Dialkylation (Tertiary Amine Formation)

Welcome to the Technical Support Center. This guide is designed for organic chemists and process development scientists encountering yield losses due to over-alkylation during the synthesis of N-(4-ethoxybenzyl)ethanamine (Target).

The formation of the tertiary amine byproduct, N,N-bis(4-ethoxybenzyl)ethanamine , is the most common failure mode in this reaction. This guide provides the mechanistic insight and protocol adjustments required to maximize selectivity for the secondary amine.

Part 1: The Mechanics of Selectivity

To prevent the byproduct, you must understand the competitive kinetics occurring in your flask.

The reaction is a Reductive Amination between 4-ethoxybenzaldehyde and ethylamine .

-

Desired Pathway: The aldehyde condenses with ethylamine to form an Imine , which is reduced to the Secondary Amine .

-

Failure Pathway: The newly formed Secondary Amine is more nucleophilic than the starting Ethylamine (due to the electron-donating alkyl group). It competes for the remaining aldehyde to form an Iminium Ion , which reduces rapidly to the Tertiary Amine .

Competitive Reaction Pathways

Figure 1: The competitive landscape. Note that if k2 (reduction of iminium) > k1 (reduction of imine), or if the Secondary Amine concentration is high while Aldehyde is still present, the byproduct dominates.

Part 2: Critical Control Parameters

The following table summarizes the variables that shift the equilibrium toward the Secondary Amine.

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.5 – 2.0 eq of Ethylamine | Excess primary amine statistically outcompetes the secondary amine product for the aldehyde. |

| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | STAB is mild and selective. It reduces imines/iminiums but not aldehydes, preventing direct reduction of the starting material to alcohol. |

| Solvent | DCE (1,2-Dichloroethane) or DCM | Aprotic solvents favor imine formation and stabilize the STAB complex. |

| Additives | Acetic Acid (1.0 eq) | Catalyzes imine formation and buffers the basicity of the amine, preventing STAB decomposition. |

Part 3: Optimized Protocol (The "Gold Standard")

This protocol utilizes the Abdel-Magid method, widely regarded as the most robust approach for preventing dialkylation in reductive amination [1].

Reagents:

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Ethylamine (2.0 eq) [Note: Use 2.0M solution in THF or MeOH for accurate dosing]

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Acetic Acid (1.0 eq)

-

DCE or DCM (0.2 M concentration relative to aldehyde)

Step-by-Step Methodology:

-

Imine Pre-formation (Critical for Selectivity):

-

Charge the reaction vessel with 4-Ethoxybenzaldehyde and the solvent (DCE/DCM).

-

Add Ethylamine (2.0 eq) and Acetic Acid (1.0 eq).

-

Tech Note: If using Ethylamine Hydrochloride salt, add 2.0 eq of Et3N or DIPEA to free the base.

-

Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine equilibrium to establish before the reducing agent is introduced.

-

-

Reduction:

-

Add STAB (1.4 eq) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–4 hours. Monitor by TLC or LCMS.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (evolution of CO2).

-

Extract with DCM or EtOAc.

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

-

Purification:

-

If dialkylation is <5%, the secondary amine can often be purified via Acid-Base extraction (the tertiary amine is less basic and more lipophilic, but separation is difficult). Flash chromatography is recommended (DCM/MeOH/NH4OH).